噻吩-2-醇

描述

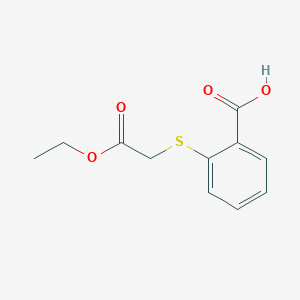

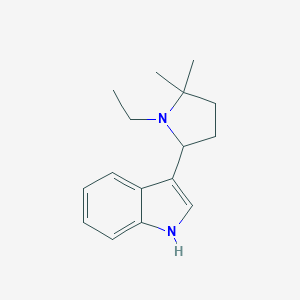

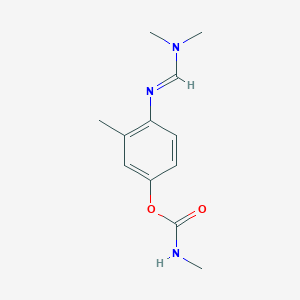

Thiophen-2-ol is a thiophene derivative . Thiophene is an analog to furan and pyrrole where the sulfur atom is replaced by O and NH respectively . It is used in the preparation of oligothiophene isothiocyanates as fluorescent markers for biopolymers . It is also used in the preparation of other biologically active compounds such as the analgesic Sulfentanyl and the antithrombotic Clopidogrel Hydrogen Sulfate .

Synthesis Analysis

The synthesis of thiophene derivatives has been a subject of research. For instance, a study on the atmospheric oxidation of thiophene by hydroperoxyl radical has been conducted . The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by hydroperoxyl radical, and decomposition of the related intermediates and complexes, have been considered .

Molecular Structure Analysis

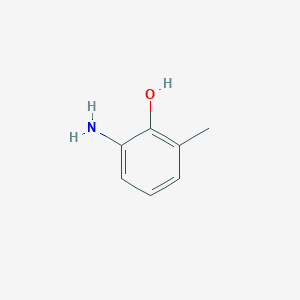

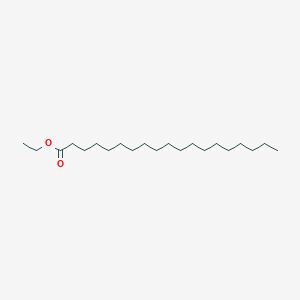

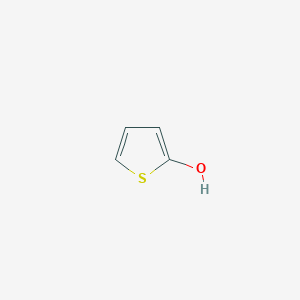

The molecular formula of Thiophen-2-ol is C4H4OS . The molecular weight is 100.14 g/mol . The structure of Thiophen-2-ol can be represented as C1=CSC(=C1)O .

Chemical Reactions Analysis

Thiophene-based analogs have been a subject of interest due to their potential as biologically active compounds . The oxidation of thiophenes to various thiophene 1-oxides and thiophene 1,1-dioxides and the Diels–Alder reactions of these oxides are reviewed .

Physical And Chemical Properties Analysis

Thiophen-2-ol is a clear colorless to slightly brown liquid . It is insoluble in water but soluble in most organic solvents including alcohol and ether . The exact mass is 99.99828592 g/mol .

科学研究应用

- Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Thiophene derivatives show a variety of properties and applications. They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Medicinal Chemistry

Industrial Chemistry and Material Science

- Thiophenes are characteristic secondary metabolites derived from plants belonging to the family Asteraceae .

- These naturally occurring thiophenes are generally composed of one to five thiophene rings that are coupled together through their α-carbons, and carry alkyl chains on their free ortho-positions .

- They possess a wide range of biological properties, such as antimicrobial, antiviral, HIV-1 protease inhibitor, antileishmanial, nematicidal, insecticidal, phototoxic and anticancer activities .

- Thiophene derivatives have been proven to be effective drugs with respect to their biological and physiological functions .

- They exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

- Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

- Thiophene derivatives make up a significant proportion of the organosulfur-containing compounds found in petroleum, as well as several other products derived from fossil fuels .

- They are formed as the by-products of petroleum distillation .

Natural Products

Pharmaceuticals

Petroleum Industry

Corrosion Inhibitors

- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers have shown promising results for electronic and optoelectronic applications .

- These polymers are synthesized using nickel and palladium-based catalytic systems .

- They exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

- There have been recent strategies in the synthesis of thiophene derivatives .

- These strategies involve heterocyclization of various substrates .

- The synthesized thiophene derivatives have shown a variety of properties and applications in medicinal chemistry and material science .

Electronic and Optoelectronic Applications

Synthesis of Novel Thiophene Derivatives

Organic Semiconductors and Field-Effect Transistors

安全和危害

While specific safety and hazards information for Thiophen-2-ol is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

Thiophene and its derivatives are one of the most important heteroaromatics. They are emitted into the atmosphere through different processes, such as the incomplete combustion of fossil fuels, products of oil distillation, gas injection into coal, burning plants and other biomasses, volcanic emissions, and also it has been detected over seaweed fields . Future research could focus on the environmental impact of these emissions and the development of methods to mitigate them.

属性

IUPAC Name |

thiophen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMPOCLULGAHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447920 | |

| Record name | Thiophen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophen-2-ol | |

CAS RN |

17236-58-7 | |

| Record name | Thiophen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。